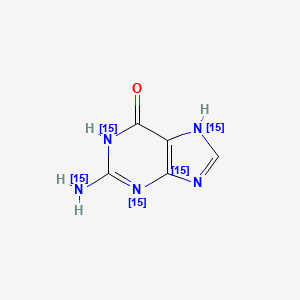
2-(18O)oxidanylpropane-1,2,3-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propane-1,2,3-tricarboxylic acid can be synthesized in two steps from fumaric acid . Another method involves the selective defunctionalization of citric acid via a sequential one-pot dehydration–hydrogenation process using a solid acid H-Beta zeolite and Pd/C hydrogenation catalyst . This method yields up to 85% of propane-1,2,3-tricarboxylic acid under mild reaction conditions and in water as a green solvent .
Industrial Production Methods
the synthesis from citric acid using green chemistry principles suggests potential scalability for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Propane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different carboxylic acids.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions to form esters and other compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Esterification using alcohols and acid catalysts.
Major Products
Oxidation: Various carboxylic acids.
Reduction: Reduced derivatives of propane-1,2,3-tricarboxylic acid.
Substitution: Esters of propane-1,2,3-tricarboxylic acid.
Applications De Recherche Scientifique
Propane-1,2,3-tricarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of plasticizers and other industrial chemicals.
Biology: Studied for its role as an aconitase inhibitor and its effects on the Krebs cycle.
Medicine: Investigated for its potential therapeutic applications due to its enzyme inhibition properties.
Industry: Utilized in the production of biobased plasticizers and other environmentally friendly materials.
Mécanisme D'action
Propane-1,2,3-tricarboxylic acid inhibits the enzyme aconitase by binding to its active site. This binding prevents the conversion of citric acid to isocitric acid, thereby interfering with the Krebs cycle . The lack of a hydroxyl group in propane-1,2,3-tricarboxylic acid compared to citric acid is crucial for its inhibitory action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Agaric Acid: 2-hydroxynonadecane-1,2,3-tricarboxylic acid.
Trimesic Acid: Benzene-1,3,5-tricarboxylic acid.
Uniqueness
Propane-1,2,3-tricarboxylic acid is unique due to its specific inhibitory action on aconitase, which distinguishes it from other tricarboxylic acids like citric acid and isocitric acid . Its ability to interfere with the Krebs cycle makes it a valuable compound for studying metabolic pathways and potential therapeutic applications .
Propriétés
Formule moléculaire |
C6H8O7 |
|---|---|
Poids moléculaire |
194.12 g/mol |
Nom IUPAC |
2-(18O)oxidanylpropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i13+2 |
Clé InChI |
KRKNYBCHXYNGOX-ALWQSETLSA-N |
SMILES isomérique |
C(C(=O)O)C(CC(=O)O)(C(=O)O)[18OH] |
SMILES canonique |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)
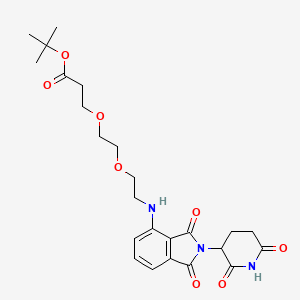
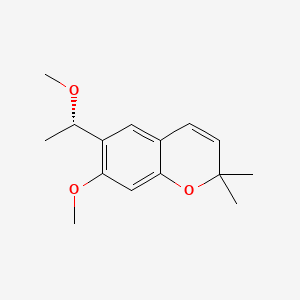
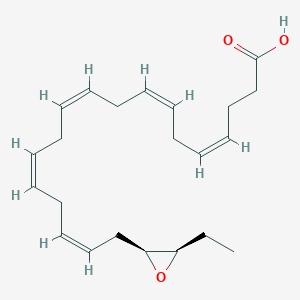
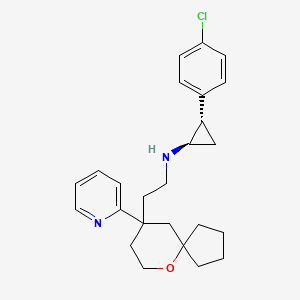
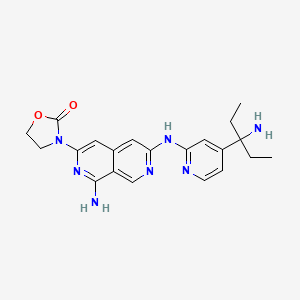
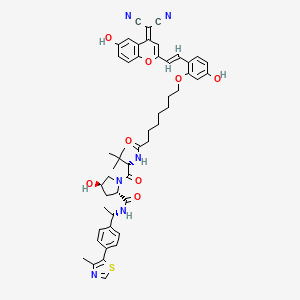
![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)
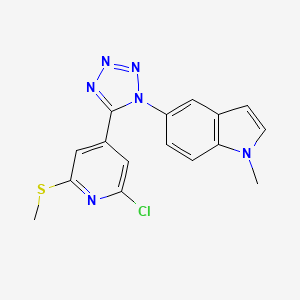
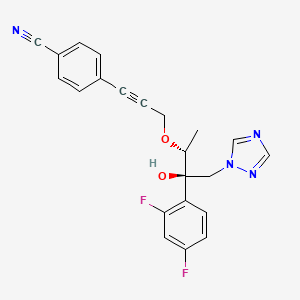
![(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382920.png)

